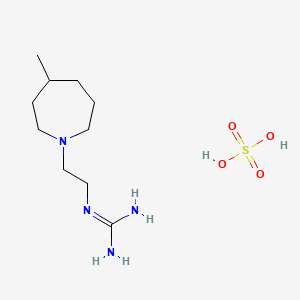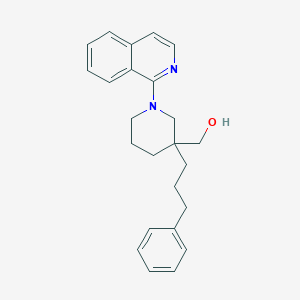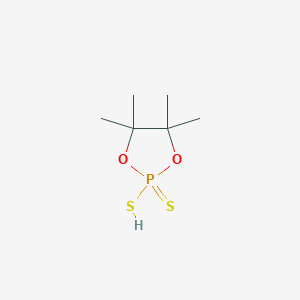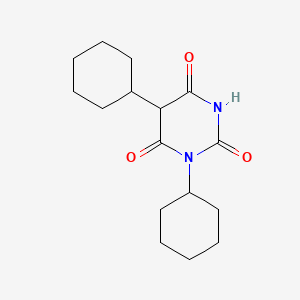
1,5-Dicyclohexylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dicyclohexylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the barbituric acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dicyclohexylbarbituric acid can be synthesized through the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent. The reaction is carried out by heating the mixture and then adding diacetyl oxide, followed by refluxing with dehydrated alcohol to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dicyclohexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
1,5-Dicyclohexylbarbituric acid has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Dicyclohexylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its effects on angiogenesis and tumor growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the activity of hypoxia-inducible factor 1 (HIF-1) and its interaction with p300 .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dicyclohexylbarbituric acid: Similar in structure but with different substitution patterns.
Barbituric acid: The parent compound with a simpler structure.
1,5-Dimethylbarbituric acid: Another derivative with methyl groups instead of cyclohexyl groups.
Uniqueness
1,5-Dicyclohexylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and tumor growth sets it apart from other barbituric acid derivatives .
Propriétés
Numéro CAS |
846-26-4 |
|---|---|
Formule moléculaire |
C16H24N2O3 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
1,5-dicyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H24N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,17,19,21) |
Clé InChI |
BEZDXMRCBXXCJG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


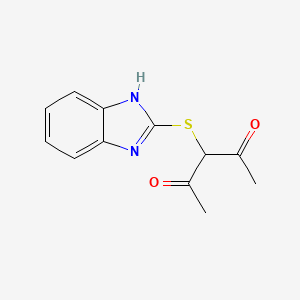
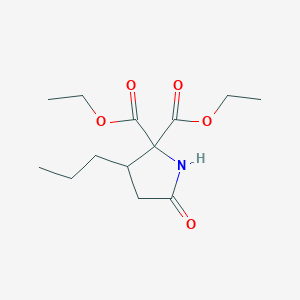
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)
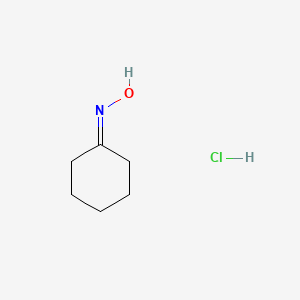
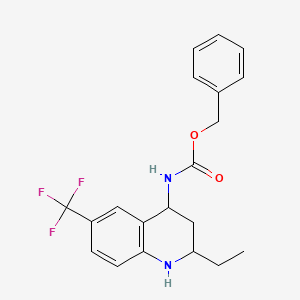

![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)
